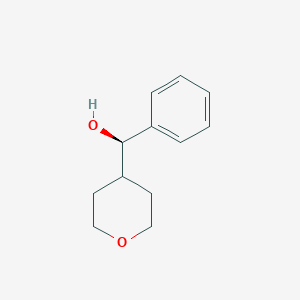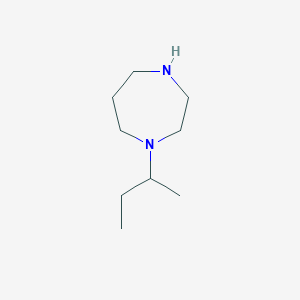
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. DMMP is an organosulfur compound, and its chemical structure is composed of a sulfur atom and two oxygen atoms. It is a colorless liquid at room temperature and has a boiling point of 133°C. DMMP has a wide range of applications in the scientific research field due to its unique properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one acts as an inhibitor of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has also been shown to inhibit the activity of several other enzymes, including cyclooxygenase, lipoxygenase, and superoxide dismutase. In addition, (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to interact with various receptors, including G-protein coupled receptors, nuclear receptors, and ion channels.
Biochemical and Physiological Effects
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-cancer agent. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has also been found to inhibit the activity of several enzymes, including cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one in laboratory experiments is its low toxicity. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to be non-toxic to humans and animals at concentrations up to 1 mM. In addition, (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is a relatively stable compound, making it suitable for long-term storage. However, (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has a relatively low solubility in water, making it difficult to use in aqueous solutions. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is also sensitive to light and air, making it necessary to store it in dark, airtight containers.
Zukünftige Richtungen
The potential applications of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one are vast, and there are many avenues for future research. One potential direction is to further investigate the biochemical and physiological effects of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one on various biological systems. Another potential direction is to investigate the potential therapeutic applications of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, such as its use as an anti-inflammatory agent or an anti-cancer agent. In addition, further research could be conducted on the mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one and its potential interactions with various receptors and enzymes. Finally, further research could be conducted on the synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one and its potential applications in the synthesis of organic compounds and pharmaceuticals.
Synthesemethoden
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using a variety of methods. The most common method is a condensation reaction between 2,4-dimethoxyphenol and 2-methylphenol. This reaction is typically carried out in aqueous or alcoholic solutions at temperatures ranging from 60-100°C. The reaction is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid. Other methods for synthesizing (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one include the reaction of 2,4-dimethoxyphenol with 2-methylbenzaldehyde, the reaction of 2,4-dimethoxyphenol with 2-methylbenzyl alcohol, and the reaction of 2,4-dimethoxyphenol with 2-methylbenzyl chloride.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in the scientific research field due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of pharmaceuticals. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has also been used as a ligand in coordination chemistry, as a fluorescent indicator, and as a fluorescent probe for imaging applications. In addition, (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)11-9-14-8-10-15(20-2)12-18(14)21-3/h4-12H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKDLTIJTXLGOY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)




![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)